molecular formula C11H20O5 B12316872 6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

Cat. No.: B12316872
M. Wt: 232.27 g/mol
InChI Key: HLLZDTWLBNXZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is a compound primarily used in carbohydrate chemistry research. It plays a significant role in glycosylation reactions and the synthesis of complex carbohydrates . This compound is crucial for understanding the structure, synthesis, and biological functions of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent glycosylation. The reaction conditions often include the use of protecting groups such as isopropylidene to shield specific hydroxyl groups during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and glycosylation techniques as in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in:

Mechanism of Action

The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its role in glycosylation reactions. It acts as a donor molecule, transferring glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
  • Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
  • Methyl 2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside

Uniqueness

Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and its role in glycosylation reactions. This uniqueness makes it particularly valuable in carbohydrate chemistry research .

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

InChI

InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3

InChI Key

HLLZDTWLBNXZFP-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C

Origin of Product

United States

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